2-Butene

Description

Significance of 2-Butene in Organic Chemistry and Industrial Feedstocks

This compound holds significant importance in both organic chemistry and as a key industrial feedstock. In organic chemistry, it serves as a representative example for studying alkene reactions, isomerism, and the effects of double bonds on molecular properties. Its relatively simple structure, while still allowing for isomerism, makes it a valuable model for understanding more complex alkene systems. wikipedia.orgfiveable.me

Industrially, this compound is a crucial petrochemical. It is primarily produced through the catalytic cracking of crude oil or the dimerization of ethylene (B1197577). wikipedia.org Its main applications include the production of high-octane gasoline components via alkylation and the synthesis of butadiene. wikipedia.org Furthermore, this compound is utilized in the production of the solvent butanone through a hydration reaction to form butan-2-ol, followed by oxidation. wikipedia.org Both cis- and trans-2-butene are used as feedstocks for the production of propylene (B89431) or mixed octenes and have end uses in the production of butyl rubber. airliquide.comairliquide.com Trans-2-butene is also employed as a starting material in the synthesis of various chemicals, including pharmaceuticals, solvents, and plasticizers, and is a key monomer in the manufacturing of high-density polyethylene (B3416737) (HDPE). metrowelding.com It also finds use as a precursor in the synthesis of flavors and fragrances. metrowelding.com

Isomeric Forms of this compound: cis- and trans-2-Butene (Z- and E-2-Butene)

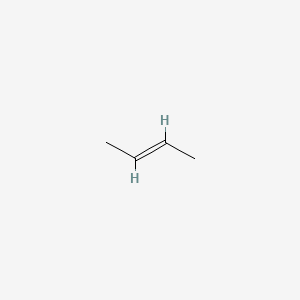

This compound is the simplest alkene that exhibits geometric isomerism, also known as cis/trans or E/Z isomerism. wikipedia.orglibretexts.org This gives rise to two distinct isomeric forms: cis-2-butene (B86535) and trans-2-butene. wikipedia.orglibretexts.org

Geometric isomerism occurs in alkenes due to the restricted rotation around the carbon-carbon double bond. libretexts.orgshaalaa.comvaia.com The two carbon atoms involved in the double bond are sp² hybridized, and the double bond consists of a sigma (σ) bond and a pi (π) bond. shaalaa.comvaia.com The π bond is formed by the side-wise overlap of p orbitals, which creates a region of electron density above and below the plane of the sigma bond. shaalaa.comvaia.compressbooks.pub This spatial arrangement locks the molecule in a specific position, preventing free rotation around the C=C bond. shaalaa.compressbooks.pubdoubtnut.com

In this compound, the two methyl (CH₃) groups attached to the double-bonded carbons can be oriented in two different ways relative to the double bond. libretexts.orgvaia.com In cis-2-butene (also known as (Z)-but-2-ene), the two methyl groups are on the same side of the double bond. libretexts.orgshaalaa.comvaia.com In trans-2-butene (also known as (E)-but-2-ene), the two methyl groups are on opposite sides of the double bond. libretexts.orgshaalaa.comvaia.com These structural differences, while having the same connectivity of atoms, result in different spatial arrangements, defining them as geometric isomers. libretexts.orgshaalaa.comlibretexts.org

The restricted rotation about the carbon-carbon double bond is a key stereochemical consideration for alkenes like this compound. Unlike single bonds, which allow for relatively free rotation of attached groups, the presence of the pi bond in a double bond imposes a significant barrier to rotation. shaalaa.comvaia.comlibretexts.org Breaking the pi bond requires a substantial amount of energy (estimated around 350 kJ/mol or 84 kcal/mol), which is much higher than the energy required for rotation around a single bond (e.g., 12 kJ/mol in ethane). uobabylon.edu.iqlibretexts.org This high energy barrier prevents spontaneous interconversion between the cis and trans isomers at room temperature, making them distinct and isolable compounds. libretexts.orguobabylon.edu.iqlibretexts.org

The stability of the cis and trans isomers of this compound differs. The trans isomer is generally more stable than the cis isomer. vaia.comuobabylon.edu.iqdoubtnut.com This difference in stability is attributed to steric strain. In cis-2-butene, the two methyl groups are on the same side of the double bond, leading to increased steric repulsion between them. vaia.comuobabylon.edu.iq In trans-2-butene, the methyl groups are on opposite sides, minimizing these repulsive interactions and resulting in a lower energy, more stable configuration. vaia.comuobabylon.edu.iq The trans isomer is reported to be more stable than the cis isomer by approximately 2.8 kJ/mol (0.66 kcal/mol) at room temperature. uobabylon.edu.iq

Physical properties of geometric isomers are generally different. libretexts.orglibretexts.org For example, cis-2-butene is a polar molecule due to the arrangement of its methyl groups, while trans-2-butene is nonpolar. libretexts.org

Here is a table comparing some physical properties of cis- and trans-2-butene:

| Property | cis-2-Butene | trans-2-Butene | Source |

| Boiling Point | 3.7 °C | 0.9 °C | msu.edu |

| Melting Point | -139 °C | -105 °C | msu.edu |

| Solubility in Water | 658 mg/L at 25 °C (very slightly soluble) | Sparingly soluble | metrowelding.comnih.gov |

| Physical State (STP) | Colorless liquefied petroleum gas | Colorless flammable gas | metrowelding.comnih.govscribd.com |

| Odor | Faintly sweet, fruity | metrowelding.com |

Overview of Research Trajectories in this compound Chemistry

Research involving this compound spans various areas, driven by its industrial importance and its role as a model alkene for fundamental studies. Current research trajectories include:

Oxidation and Combustion Studies: Investigating the oxidation and ignition behavior of trans-2-butene under various conditions to improve understanding of fuel combustion and reduce emissions. researchgate.net This includes comparing its reactivity to other butene isomers like 1-butene (B85601) and isobutene. researchgate.net

Catalysis: Research on catalytic processes involving this compound, such as its use as a feedstock for producing other chemicals like propylene or mixed octenes, and in the production of butyl rubber. airliquide.comairliquide.com Studies also explore the direct hydration of n-butenes (including this compound isomers) to produce 2-butanol (B46777) using specific catalysts. taylorandfrancis.com

Isomerization and Separation: While the isomers are difficult to separate by distillation due to similar boiling points, research may involve exploring alternative separation techniques or catalytic isomerization processes. wikipedia.org

Theoretical and Computational Studies: Investigations into the interaction energies between this compound isomers and other molecules, such as butane (B89635), using computational methods to understand their behavior in mixtures and different phases. researchgate.net Studies also delve into the energy differences and electronic properties of the cis and trans isomers using quantum mechanical approaches. researchgate.net

Synthesis of Derivatives: Utilizing this compound as a building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. metrowelding.comontosight.ai For example, This compound-1,4-diol (B106632), a derivative of this compound, is used in the production of alkyd resins, plasticizers, nylon, and pharmaceuticals. chemicalbook.com

These research areas highlight the continued interest in this compound, driven by both fundamental chemical principles and practical industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQRGUVFOMOMEM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array, CH3CHCHCH3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 2-butene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-butene | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25656-69-3 | |

| Details | Compound: 2-Butene, (2E)-, homopolymer | |

| Record name | 2-Butene, (2E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7027255 | |

| Record name | (2E)-2-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-butene appears as a colorless liquefied petroleum gas. Asphyxiate gas. Flammability limits in air 1.8-9.7% by volume., Liquid, Gas or Vapor; Liquid, A colorless liquefied gas; [Hawley], COLOURLESS COMPRESSED LIQUEFIED GAS. | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butene, all isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

3.73 °C at 760 mm Hg /cis-2-Butene/, 0.88 °C, 0.9 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-19.99 °C (-3.98 °F) - closed cup, Flammable gas | |

| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sigma-Aldrich; Safety Data Sheet for trans-2-Butene. Product Number: 295086, Version 4.5 (Revision Date 02/24/2016). Available from, as of December 15, 2017: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very soluble in ethanol and ether. Soluble in benzene. /cis- and trans-2-Butene/, Solubility in water, 511 mg/L at 25 °C, Insoluble in water, Soluble in organic solvents, Soluble in benzene, Solubility in water, mg/l at 25 °C: 511 (very slightly soluble) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6042 g/cu cm at 20/4 °C, Density of liquid: 10.69 mol/l @ 25 °C; critical volume 0.238 l/mol, Density (at the boiling point of the liquid): 0.6 kg/l | |

| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Calamur N et al; Butylenes. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2018). New York, NY: John Wiley & Sons. Online Posting Date: 15 Aug 2003. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.93 (Air = 1), Relative vapor density (air = 1): 1.9 | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 728 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1600 mm Hg at 25 °C /cis-2-Butene/, Vapor pressure = 1493 mm Hg at 20 °C, 1,760 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 199 | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Flammable gas | |

CAS No. |

590-18-1(cisisomer); 624-64-6(transisomer); 107-01-7(unspecifiedisomer), 624-64-6, 107-01-7, 68956-54-7 | |

| Record name | 2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18045 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-2-Butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C4-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-but-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/017NGL487F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-139.3 °C /cis-2-Butene/, -105.52 °C, -105.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | 2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-Butene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-78 | |

| Record name | trans-2-BUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0398 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Production Routes for 2 Butene and Its Derivatives

Industrial Production of 2-Butene: Context within Petroleum Cracking Streams

Industrially, this compound is primarily obtained as a byproduct from the catalytic or thermal cracking of petroleum hydrocarbons. nih.govbritannica.com These cracking processes break down larger hydrocarbon molecules into smaller, more valuable ones, including a mixture of C4 hydrocarbons (butylenes and butanes). unacademy.combritannica.com this compound is an isomeric mixture of trans- and cis-2-butene (B86535) recovered from these refining gases or produced by petroleum cracking. nih.govnih.gov Steam cracking is another significant process where butenes are produced as by-products. nih.gov Fractional distillation is employed to extract butene from the mixture of products generated during cracking. unacademy.com A typical industrial this compound mixture consists of approximately 70% cis-isomer and 30% trans-isomer. unacademy.comwikipedia.org Common impurities in industrial mixtures can include butane (B89635) and 1-butene (B85601), often present at 1% or more, along with smaller amounts of isobutene, butadiene, and butyne. wikipedia.org

Catalytic Synthesis Pathways Involving this compound as a Building Block

This compound's double bond makes it a reactive molecule, suitable for various catalytic transformations to produce downstream chemicals. unacademy.com

Substituted (this compound-1,4-diyl)magnesium complexes can be prepared through the reaction of activated magnesium with corresponding 1,3-dienes. ucla.eduunl.edu Highly reactive magnesium can react with a variety of substituted 1,3-dienes to yield these complexes. researchgate.net For instance, the reaction of the dimagnesium(I) complex [K(THF)₃]₂[LMg–MgL] with conjugated dienes like 1,3-butadiene (B125203) or its derivatives can lead to the reduction of the diene moiety, forming the this compound-1,4-diyl dianion and bimetallic (Mg/K) complexes. acs.org These complexes feature two Mg(II) centers bridged by the butenediyl fragment through σ¹-bonding to the carbanions, with two K⁺ ions η³-bonded by an "allyl" group of the butenediyl. acs.org Reactions of symmetrical (this compound-1,4-diyl)magnesium with α,ω-alkylene dihalides can form three-, four-, five-, and six-membered carbocycles, often with high stereospecificity and regioselectivity. researchgate.net

Polycondensation of butenediol, specifically cis-2-butene-1,4-diol (B44940), can yield telechelic This compound-1,4-diol (B106632) oligomers. sigmaaldrich.comnih.govacs.orglookchem.com The catalytic condensation of cis-2-butene-1,4-diol with a ruthenium catalyst, such as CpRu(MQA)(C₃H₅) (where Cp = cyclopentadienyl, MQA = 4-methoxyquinoline-2-carboxylate), generates poly(2-butenediol), which are unsaturated telechelic polyether diols with molecular weights typically between 400 and 4600 g/mol . sigmaaldrich.comnih.govacs.orglookchem.com This catalytic process primarily results in the enchainment of this compound-1,4-diol as the linear trans-2-butenyl ether (around 92%) along with some vinyl branches (around 8%). sigmaaldrich.comnih.govlookchem.comacs.org These oligomers can serve as useful chain extenders and macromonomers, for example, in the synthesis of triblock copolymers like poly(lactide)-b-poly(butenediol)-b-poly(lactide). sigmaaldrich.comnih.govlookchem.comacs.org

Table 1: Polycondensation of cis-2-Butene-1,4-diol using CpRu(MQA)(C₃H₅)

| Product Type | Molecular Weight Range ( g/mol ) | Linear (trans-2-butenyl ether) Enchainment (%) | Branched (vinyl) Enchainment (%) |

| Telechelic Poly(2-butenediol) | 400 - 4600 | ~92 | ~8 |

*Data based on catalytic condensation with CpRu(MQA)(C₃H₅). sigmaaldrich.comnih.govlookchem.comacs.org

(E)-1,4-Diaryl-2-butene-1,4-diones can be synthesized through various routes. One facile method involves a two-step process starting from α-haloacetophenones. researchgate.netarkat-usa.org This route includes a nucleophilic substitution with sulfinic acid sodium salts, followed by a K₂CO₃ mediated alkylation of the resulting β-ketosulfones with α-haloacetophenones and sequential desulfonylation of the formed 1,4-diketones. researchgate.netarkat-usa.org This method has been reported to yield the products in high yields. researchgate.netarkat-usa.org These diaryl-2-butene-1,4-diones are versatile building blocks in organic synthesis, including the preparation of furan (B31954) derivatives and pyrroles. researchgate.netresearchgate.netcardiff.ac.ukorganic-chemistry.org

Interconversion and Isomerization Strategies for Butene Isomers

Butene isomers, including 1-butene, cis-2-butene, trans-2-butene, and isobutene, are often present in C4 hydrocarbon streams. nih.govresearchgate.net Isomerization processes are crucial for interconverting these isomers based on desired applications.

The catalytic isomerization of 1-butene to this compound is a significant process for increasing the yield of this compound from C4 streams, particularly raffinate-2 which is a byproduct of processes like MTBE or TBA production and isobutene recovery. researchgate.netlummustechnology.comtaylorandfrancis.com Raffinate-2 typically contains 50-60 wt% cis- or trans-2-butene, 10-15 wt% 1-butene, and about 20 wt% n-butane. taylorandfrancis.com The isomerization of 1-butene to the more thermodynamically stable this compound (both cis and trans isomers) is an equilibrium-limited reaction where the interior olefin (this compound) is favored at lower temperatures. google.com

Various catalysts have been investigated for this isomerization. Acid-base catalysts, such as Amberlyst 15 and HZSM-5, show activity in the temperature range of 20–100°C. researchgate.net Metal-Organic Frameworks (MOFs) like MIL-100 and MIL-101 containing coordinatively unsaturated metal sites have demonstrated high catalytic activity and selectivity for this compound at room temperature and mild pressures. acs.orgacs.org For example, MIL-101 (Cr) evacuated at 200 °C showed a 1-butene conversion up to 93.38% and this compound selectivity up to 98.08%. acs.orgacs.org Palladium-loaded silica (B1680970) nanospheres have also shown unique catalytic performance for 1-butene isomerization at room temperature, with reported this compound yields of 37.0%, which can be increased to 57.2% with the introduction of O₂. researchgate.net

The isomerization can occur through different mechanisms, including a metal hydride addition–elimination mechanism and a π-allylic mechanism, particularly with transition metal complexes. acs.org Solid-state molecular organometallic chemistry has also been explored to promote this isomerization under flow-reactor conditions using single crystalline catalysts based on σ-alkane complexes. researchgate.net In some industrial processes, basic metal oxide catalysts like magnesium oxide (MgO) are used, sometimes admixed with metathesis catalysts to simultaneously convert 1-butene to this compound and utilize the this compound in subsequent reactions. google.comrsc.org Pre-treatment of noble metal catalysts from Group VIII with sulfur compounds and then hydrogen can also enhance the isomerization of 1-butene to this compound at lower temperatures (50-140°C) in the presence of hydrogen, while minimizing side reactions like olefin hydrogenation and polymerization. google.com

Table 2: Examples of Catalysts for 1-Butene Isomerization to this compound

Mechanisms of Isomerization in the Presence of Catalysts

The isomerization of this compound, involving the interconversion between cis- and trans-2-butene, as well as the potential shift of the double bond to form 1-butene, is a significant reaction in various petrochemical processes. This transformation is facilitated by a range of catalysts, primarily acid catalysts and metal catalysts, each operating through distinct mechanisms. The stereoselectivity of the isomerization is highly dependent on the catalyst type, temperature, and conversion levels. cdnsciencepub.com

Acid-Catalyzed Isomerization

Acid catalysts, such as zeolites (e.g., H-FER, H-TON, H-EU-1, H-MFI, H-mordenite, HZSM-5) and supported metal halides (e.g., AlCl₃@γ-Al₂O₃), are known to catalyze butene isomerization. ifpenergiesnouvelles.fracs.orgacs.orgresearchgate.netresearchgate.netfrontiersin.orgnsf.gov The generally accepted mechanism for acid-catalyzed isomerization involves the formation of carbenium ion intermediates. cdnsciencepub.comacs.org

One prevalent mechanism is the protonation of the double bond by a Brønsted acid site on the catalyst surface, leading to the formation of a secondary butyl carbocation. mdpi.com This carbocation can then undergo rotation around the C-C single bond, followed by deprotonation to yield a different butene isomer. For the cis-trans isomerization of this compound, this involves the rotation of the alkyl chain within the sec-butyl cation intermediate. acs.org

Alternatively, some Lewis acid catalysts, such as AlCl₃@γ-Al₂O₃, may facilitate isomerization via an abstraction-addition (AB-AD) mechanism involving σ-bonded allylic species as intermediates. acs.orgacs.orgfigshare.com In this pathway, cis-2-butene isomerization might involve initial transformation to n-butene, which is then converted to trans-2-butene via σ-bonded allylic intermediates. acs.orgacs.org

Research using techniques like diffuse-reflectance infrared Fourier-transform spectroscopy (DRIFTS) and density functional theory (DFT) calculations has provided insights into these mechanisms. For instance, studies on dealuminated zeolite β (Si-β) suggest that cis-trans isomerization can occur through an addition-abstraction (AD-AB) mechanism with alkyl reversal catalyzed by silanol (B1196071) nests, where the transfer of a silanol hydrogen to the double bond forms an alkyl group, facilitating C-C bond rotation. acs.orgacs.org

The strength and density of acid sites, as well as the catalyst's pore topology, significantly influence the reaction pathway and selectivity, including the suppression of side reactions like oligomerization and cracking. researchgate.netacs.org Skeletal isomerization to isobutene can also occur, typically favored by strong acid sites and proceeding via carbonium ion mechanisms involving linear and tertiary ions. researchgate.net

Metal-Catalyzed Isomerization

Transition metal catalysts, including those based on palladium (Pd), nickel (Ni), rhodium (Rh), and zirconium (Zr), are also effective for butene isomerization. researchgate.netresearchgate.netosti.govresearchgate.netosti.govrsc.orgchemrxiv.orgmpg.de Metal-catalyzed isomerization can proceed through different mechanisms, often involving metal hydride species. researchgate.netlibretexts.org

One common mechanism is the η¹-alkyl pathway, where the alkene coordinates to a metal center with a vacant site adjacent to a metal-hydride bond, followed by insertion into the M-H bond to form an alkyl intermediate. libretexts.org Subsequent β-hydride elimination from a different carbon atom leads to the isomerized olefin and regenerates the metal-hydride species. researchgate.netlibretexts.org

Another proposed mechanism is the η³-allyl mechanism, which requires two vacant sites on the metal center. libretexts.org This involves the C-H activation at the allylic position of the adsorbed olefin, forming a η³-allyl intermediate and a metal-hydride bond. researchgate.netlibretexts.org Hydrogen transfer from the metal back to the allylic moiety results in the isomerized alkene product. libretexts.org

Studies on palladium catalysts suggest that isomerization might proceed via a half-hydrogenated state, as seen in the Horiuti-Polanyi mechanism, particularly in the presence of small amounts of hydrogen. researchgate.net Research on Pd model catalysts indicates that the isomerization mechanism could involve the initial dehydrogenation of 1-butene to a 1-buten-3-yl intermediate, rather than the commonly proposed 2-butyl intermediate. researchgate.netresearchgate.net The selectivity towards cis-trans isomerization versus hydrogenation on Pd catalysts can be critically dependent on the nature of carbonaceous deposits on the surface. researchgate.net

Zirconium-based metal-organic frameworks (Zr-MOFs) like NU-1000 have also shown catalytic activity for olefin isomerization under a hydrogen atmosphere. osti.govosti.gov In these systems, H₂ activation across coordinatively unsaturated Zr sites and proximal ligands can generate acidic protons and node-supported zirconium hydrides, leading to parallel acid- and hydride-catalyzed isomerization pathways. osti.govosti.gov

The specific mechanism and the resulting product distribution are highly dependent on the metal, its oxidation state, the ligands or support materials, and the reaction conditions.

Research Findings and Data

Detailed research findings often involve kinetic studies, spectroscopic analysis of adsorbed species and intermediates, and computational studies like DFT to elucidate reaction pathways and energy barriers. acs.orgacs.orgfrontiersin.orgmpg.dersc.org For example, kinetic studies on 1-butene isomerization over MgO catalysts have utilized Langmuir-Hinshelwood-Hougen-Watson (LHHW) models to describe the reaction steps, including adsorption, surface reaction (identified as the rate-determining step), and desorption. rsc.org

| Catalyst Type | Reaction | Proposed Intermediate | Activation Energy (kJ/mol) | Source |

| Acid (Superacid) | n-butyl cation scrambling (C4) | Protonated cyclopropane | ~31.4 | acs.org |

| Acid (Superacid) | sec-butyl to tert-butyl cation (C4) | - | ~75.3 | acs.org |

| Acid (H-SSZ-13) | This compound to isobutene (monomolecular) | 2-butyl cation | ~155 (Gibbs free energy) | frontiersin.org |

| Acid (H-mordenite) | Isobutane (B21531) formation from n-butane/butenes | - | 120-134 | nsf.gov |

| Metal (MgO) | 1-butene to trans-2-butene (surface rxn) | Adsorbed 1-butene | 78.61 | rsc.org |

| Metal (MgO) | 1-butene to cis-2-butene (surface rxn) | Adsorbed 1-butene | 61.52 | rsc.org |

| Metal (Pd model) | cis-trans isomerization of this compound | Butyl-d1 (half-hydrogenated) | Lower than hydrogenation | mpg.de |

| Metal (Pd model) | Hydrogenation of this compound | Butyl-d1 (half-hydrogenated) | Higher than isomerization | mpg.de |

Note: Activation energies can vary significantly depending on specific catalyst composition, support, and reaction conditions.

Research also details the influence of factors like temperature, pressure, and the presence of co-fed substances (e.g., hydrogen or water) on the reaction rates and selectivities, providing further data for understanding the underlying mechanisms. cdnsciencepub.comresearchgate.netresearchgate.netosti.govosti.govrsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Butene

Olefin Metathesis Reactions of 2-Butene

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds between different olefin molecules. It is a reversible reaction that can lead to the formation of new olefins with different chain lengths. For their significant contributions to the understanding and development of olefin metathesis, Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock were awarded the Nobel Prize in Chemistry in 2005. wikipedia.orgbohrium.com

Cross-Metathesis with Ethene for Propylene (B89431) Production

One of the most industrially relevant metathesis reactions involving this compound is its cross-metathesis with ethene (ethylene) to produce propylene. digitalrefining.comgoogle.com This reaction is a crucial "on-purpose" method for propylene production, supplementing the propylene obtained as a byproduct from processes like fluid catalytic cracking (FCC) and steam cracking. digitalrefining.comupb.ro

The reaction can be represented as follows:

This compound + Ethene ⇌ 2 Propylene

This equilibrium reaction is typically carried out over specific metathesis catalysts. digitalrefining.com The process often utilizes a C4 feedstock containing this compound, often a byproduct from FCC units. upb.romdpi.com To maximize propylene selectivity, an excess of ethene is often used to minimize side reactions between butene molecules themselves. google.com While both 1-butene (B85601) and this compound can be present in the feedstock, only this compound directly participates in this specific metathesis reaction with ethene to form propylene. google.com Isomerization of 1-butene to this compound can occur upstream of or within the metathesis reactor to maximize the conversion of total normal butenes. google.com

Self-Metathesis and Associated Kinetics

In the absence of other olefins like ethene, this compound can undergo self-metathesis, where two molecules of this compound react to form ethene and 3-hexene. google.com

2 (this compound) ⇌ Ethene + 3-Hexene

While cross-metathesis with ethene is favored for propylene production, self-metathesis of this compound is also a possible reaction pathway, particularly when the concentration of ethene is low. google.com

Kinetic studies of this compound metathesis over certain catalysts, such as tungsten oxide containing mesoporous silica (B1680970), have investigated the reaction rates and activation energies of the various competing reactions, including isomerization and metathesis. researchgate.net For instance, the apparent activation energy for this compound isomerization has been reported to be lower than that for cross-metathesis of this compound and 1-butene, and significantly lower than that for the self-metathesis of 1-butene or the cracking of this compound. researchgate.net This suggests that isomerization of this compound can occur more readily at lower temperatures compared to the metathesis reactions. researchgate.net

Catalytic Systems for Metathesis (e.g., Tungsten-based Catalysts)

Olefin metathesis reactions, including those involving this compound, are catalyzed by transition metal compounds, typically from Group VIA or VIIA. digitalrefining.commdpi.com Tungsten-based catalysts are prominent examples used for the metathesis of this compound to produce propylene. upb.romdpi.commdpi.com

Tungsten oxide supported on silica (WO3/SiO2) is a common tungsten-based catalyst used for the metathesis of ethene and this compound. google.commdpi.comrsc.orgresearchgate.net Other supports, such as alumina (B75360) and mesoporous silicates like MCM-41 and SBA-15, have also been investigated for supporting tungsten oxide catalysts for this compound metathesis. bohrium.comresearchgate.netmdpi.comrsc.orggoogle.com

Research has explored the effects of catalyst preparation methods, tungsten loading, and support properties on the catalytic activity and selectivity. mdpi.comrsc.org For example, the dispersion of tungsten oxide species on the support and the presence of tetrahedral tungsten oxide species have been linked to metathesis activity. researchgate.netmdpi.comresearchgate.net The acidity of the catalyst, including both Brønsted and Lewis acid sites, can also influence the reaction activity and stability. mdpi.comrsc.org Tungsten-based catalysts are known for their relative robustness and resistance to poisoning compared to some other metathesis catalysts like those based on rhenium or molybdenum. mdpi.com While some tungsten catalysts require higher reaction temperatures (above 450 °C) to be active for propene formation, others, like tungsten hydrides supported on alumina, show activity at lower temperatures (e.g., 150 °C). mdpi.comrsc.org

Here is a table summarizing some research findings on tungsten-based catalysts for this compound metathesis:

| Catalyst System | Support | Key Findings | Source(s) |

| WO3/SiO2 | Silica | Active for ethene and this compound metathesis at higher temperatures (above 450 °C). Regenerable. mdpi.com Activity and stability related to tungsten dispersion and acid sites. rsc.org | google.commdpi.comrsc.org |

| W-H/Al2O3 | Alumina | Active for propylene production from trans-2-butene at 150 °C. Operates as a "bi-functional catalyst" promoting isomerization and metathesis. rsc.org | rsc.orgacs.org |

| WO3/MCM-48 | MCM-48 | Good catalytic activity for this compound metathesis to propene. Activity depends on acidity and WO3 dispersion. mdpi.com | mdpi.com |

| WO3/SBA-15 | SBA-15 | Activity, mechanism, and kinetics studied. Brønsted acid sites enhance metathesis. researchgate.netgoogle.com | researchgate.netgoogle.com |

| WO3/SiO2-TiO2 (Mixed) | SiO2-TiO2 | Improved conversion and propylene selectivity compared to WO3/SiO2. Linked to better tungsten dispersion and tetrahedral species. researchgate.net | researchgate.net |

Interactive Data Table: Tungsten-based Catalysts for this compound Metathesis

Alkylation Reactions Involving this compound

Alkylation is another significant reaction pathway for this compound, particularly its reaction with isobutane (B21531) to produce branched alkanes, which are valuable components of high-octane gasoline. mdpi.comd-nb.infoacs.org

Alkylation of Isobutane with this compound

The alkylation of isobutane with this compound is a key process in petroleum refining for producing alkylate, a clean fuel blending component known for its high octane (B31449) number and low vapor pressure. mdpi.comd-nb.info This reaction typically employs strong acid catalysts. d-nb.infoacs.org

The main reaction involves the addition of isobutane to this compound to form branched C8 alkanes, primarily trimethylpentanes (TMPs). mdpi.comd-nb.info The reaction follows a carbocation mechanism. mdpi.com In this mechanism, the butene molecule is protonated by the acid catalyst to form a butyl carbocation, which then isomerizes to the more stable tert-butyl carbocation. mdpi.com This tert-butyl carbocation then reacts with another olefin molecule (like this compound or isobutene) to form a larger carbocation, which subsequently undergoes a hydride transfer reaction with isobutane to form a stable branched alkane and regenerate a tert-butyl carbocation, propagating the chain. mdpi.com

While the primary products are C8 hydrocarbons, particularly trimethylpentanes, the reaction system is complex and involves numerous side reactions. mdpi.comnih.gov

Reaction Pathway Networks and By-product Formation in Alkylation Systems

The alkylation of isobutane with this compound is characterized by a complex reaction pathway network that includes the main alkylation reactions and various side reactions such as isomerization, polymerization, and fragmentation. mdpi.comnih.gov Understanding these pathways is crucial for optimizing the selectivity towards desired products and minimizing the formation of undesirable by-products. mdpi.comnih.gov

Side reactions can lead to the formation of a variety of by-products, including other C8 isomers, as well as lighter (C5-C7) and heavier (C9+) hydrocarbons. mdpi.comrsc.org Isomerization of this compound to 1-butene and isobutene can occur under the acidic reaction conditions, influencing the subsequent alkylation and oligomerization pathways. mdpi.com Oligomerization of butenes can lead to the formation of C8, C12, and even higher hydrocarbons. mdpi.comrsc.org Fragmentation (cracking) of heavier hydrocarbons can also contribute to the formation of lighter by-products. mdpi.comrsc.org

Detailed analysis of the alkylation products using techniques like gas chromatography-mass spectrometry (GC-MS) has allowed for the identification of numerous volatile substances and the construction of complex reaction networks illustrating the formation pathways of both main products and by-products. mdpi.comnih.gov For example, studies have identified up to 79 volatile substances in the alkylates from isobutane/2-butene alkylation. mdpi.com The formation of C9+ by-products can occur through the addition of C5-C7 carbocations with butene or the cracking of heavier oligomers (e.g., C16+ formed from butene tetramerization). rsc.org

The selectivity of the reaction is influenced by factors such as the catalyst type, reaction temperature, pressure, and the molar ratio of isobutane to olefin. mdpi.comacs.org For instance, the selectivity of C8 and trimethylpentanes can reach significant levels under optimized conditions. mdpi.com Deactivation of the catalyst due to the accumulation of heavy hydrocarbons (oligomers) can also impact the product distribution and lead to changes in the dominant reaction pathways over time. rsc.orgresearchgate.net

Here is a simplified representation of some key reactions in the isobutane/2-butene alkylation system:

Main Alkylation: Isobutane + this compound → Trimethylpentanes (C8)

Isomerization: this compound ⇌ 1-Butene, this compound ⇌ Isobutene mdpi.com

Oligomerization: n-Butenes or Isobutene → C8, C12, C16+ olefins mdpi.comrsc.org

Cross-Alkylation/Addition: Carbocations (e.g., C4+, C8+) + Olefins (e.g., C4=) → Higher Carbocations mdpi.com

Fragmentation/Cracking: Heavier Hydrocarbons → Lighter Hydrocarbons (e.g., C9+ → C5-C7) mdpi.comrsc.org

Understanding the interplay of these reactions within the complex network is essential for controlling the product composition and improving the efficiency of the alkylation process. mdpi.com

Influence of Catalyst Acidity on Alkylation Selectivity

The alkylation of isobutane with this compound is a significant reaction for producing high-octane gasoline components, specifically branched paraffins like C8-alkylates. The acidity of the catalyst plays a crucial role in the efficiency and selectivity of this process. Brønsted–Lewis acidic ionic liquids (ILs) containing various metal chlorides have been investigated as catalysts for this reaction. nih.govrsc.orgresearchgate.netrsc.org

Studies have shown that the appropriate acid strength and the synergistic effect of both Brønsted and Lewis acidic sites within the IL catalyst contribute to its ability to protonate the olefin, which is a key step in the alkylation mechanism. nih.gov For instance, the ionic liquid 1-(3-sulfonic acid)-propyl-3-methylimidazolium chlorozincinate ([HO3S-(CH2)3-mim]Cl-ZnCl2) has demonstrated notable catalytic performance in the alkylation of isobutane with this compound. nih.govrsc.orgresearchgate.netrsc.org This performance is attributed to its suitable acidity, the combined action of its double acidic sites, and the positive influence of water on proton formation and transfer. nih.govrsc.orgresearchgate.netrsc.org The strength of the Lewis acidity in the ionic liquid is particularly important for enhancing catalytic performance. nih.govrsc.orgresearchgate.netrsc.org

Using this specific Brønsted–Lewis acidic IL, a 100% conversion of this compound and an 85.8% selectivity for C8-alkylate were achieved under mild reaction conditions. nih.govrsc.orgresearchgate.netrsc.org The reusability of the IL catalyst was also found to be good due to the covalent tethering of its alkyl sulfonic acid group, the inertness of its anion to active hydrogen, and its insolubility in the product. nih.govrsc.orgresearchgate.netrsc.org

Previous research using chloroaluminate-based acidic ILs for isobutane/2-butene alkylation showed high this compound conversion (up to 91.0%) but lower selectivity for C8-alkylate (50.5%) and trimethylpentane (TMP) (10%). nih.gov The addition of Brønsted acidic compounds or HCl gas to Lewis acidic ILs has been shown to improve catalytic activity and selectivity, increasing TMP selectivity significantly in some cases. nih.govrsc.org

Oxidation and Combustion Kinetics of this compound

Butenes, including this compound, are common intermediates formed during the decomposition and oxidation of larger hydrocarbons and alcohols found in various fuels. universityofgalway.ieresearchgate.netcapes.gov.br The combustion chemistry of butenes is important for developing kinetic mechanisms of practical fuels and for understanding the influence of isomeric fuel structures on combustion. researchgate.net

High-Pressure Ignition Delay Studies

Novel ignition delay time (IDT) experiments for trans-2-butene have been conducted in high-pressure shock tubes (HPST) and rapid compression machines (RCM) under conditions relevant to practical combustors, such as those in gasoline, diesel, and low-temperature combustion (LTC) engines. universityofgalway.ieresearchgate.netcapes.gov.br These studies provide the first IDT data for trans-2-butene at engine-relevant conditions, expanding the available data to higher pressures (10–50 atm) and lower temperatures (670–1350 K) across a range of equivalence ratios (0.5–2.0). universityofgalway.ieresearchgate.netcapes.gov.br

The experimental results indicate that reactivity increases with increasing pressure across all equivalence ratios studied. universityofgalway.ie This is attributed to the increased absolute concentration of reactants at higher pressures, leading to faster ignition. universityofgalway.ie At relatively low temperatures (≤ 1000 K), ignition delay time decreases with increasing equivalence ratio, while at higher temperatures (≥ 1000 K), there appears to be no dependence on equivalence ratio under the investigated conditions. ecm2015.hu Neither cis- nor trans-2-butene exhibited negative temperature coefficient (NTC) behavior under the conditions studied. ecm2015.hu

Here is a sample of experimental conditions for trans-2-butene ignition delay studies:

| Facility | Pressure (atm) | Temperature (K) | Equivalence Ratio (φ) |

| HPST/RCM | 10, 30, 50 | 670–1350 | 0.5, 1.0, 2.0 |

Chemical Kinetic Mechanism Development for this compound Oxidation

Comprehensive chemical kinetic mechanisms have been developed to describe the combustion of trans-2-butene. universityofgalway.ieresearchgate.netcapes.gov.br These mechanisms include detailed low- and high-temperature reaction pathways specific to unsaturated fuel chemistry. universityofgalway.ie The mechanisms are validated against experimental data, including the newly measured IDT data, as well as a variety of literature data such as jet-stirred reactor (JSR) speciation data, premixed flame speciation data, flow reactor speciation data, and laminar flame speed data. universityofgalway.ieresearchgate.netcapes.gov.br

Sensitivity and flux analyses are used to highlight key reactions controlling this compound oxidation at different temperature and pressure conditions. universityofgalway.ie Existing literature mechanisms were found to be insufficient for simulating experimental data at high-pressure, low-temperature conditions due to the lack of necessary low-temperature chemistry reactions. universityofgalway.ie

Important reaction classes have been highlighted through sensitivity analyses for this compound oxidation at various conditions. universityofgalway.ie Simulations performed using software like CHEMKIN-PRO help identify these critical reactions. universityofgalway.ie

Reactivity Comparisons with Other Butene Isomers

The reactivity of trans-2-butene has been compared to that of the other two butene isomers, 1-butene and isobutene. universityofgalway.ieresearchgate.netcapes.gov.br These comparisons help explain the differences in reactivity based on isomeric structure. universityofgalway.ieresearchgate.netcapes.gov.br

Studies have shown that cis- and trans-2-butene exhibit identical reactivity in terms of ignition delay times under identical experimental conditions. universityofgalway.ie

In comparisons of the three butene isomers, 1-butene is generally the most reactive, followed by trans-2-butene, with isobutene being the slowest to ignite under the same temperature and pressure conditions. ecm2015.hu The differences in reactivity are influenced by important reactions, which are highlighted via flux and sensitivity analyses. universityofgalway.ieresearchgate.netcapes.gov.br

The conversion of this compound and isobutene typically starts at higher temperatures compared to 1-butene. researchgate.net This is consistent with the lower bond dissociation energy of the C=C-C---C bond in 1-butene (76 kcal/mol) compared to the CC=CC---H bond in this compound and the C=C(C)C---H bond in isobutene (both requiring 88 kcal/mol). researchgate.net However, this compound shows higher activity than isobutene due to differences in secondary reactions. researchgate.net At similar fuel conversions, this compound tends to produce more propene, 1-butene, and 1,3-butadiene (B125203), while isobutene forms more H2 and C3H4 isomers (allene and propyne). researchgate.net

Polymerization and Oligomerization of this compound

The polymerization and oligomerization of this compound present challenges due to the location of the double bond. While 2-olefins like this compound are produced in large quantities from processes like naphtha cracking, they have historically been less utilized as monomers compared to 1-olefins due to their lower reactivity towards conventional polymerization catalysts. scispace.com

Monomer Isomerization-Polymerization with Ziegler-Natta Catalysts

Monomer-isomerization polymerization is a mechanism that allows for the polymerization of 2-olefins using Ziegler-Natta catalysts. scispace.comscispace.comtandfonline.com In this process, 2-olefins, including cis- and trans-2-butene, can yield high molecular weight polymers with a recurring unit corresponding to the isomerized 1-olefin. scispace.comscispace.comtandfonline.com

Ziegler-Natta catalysts based on transition metals (such as titanium, zirconium, and vanadium) in combination with organoaluminum compounds are typically used for this type of polymerization. unam.mxresearchgate.netlibretexts.org Examples include Al(C2H5)3 - TiCl3 catalyst systems. tandfonline.com

Studies on the monomer-isomerization polymerization of trans-2-butene with (α-diimine)Ni(II) complexes in combination with cocatalysts like Et2AlCl have shown the possibility of obtaining high molecular weight polymers. scispace.com The polymer structure primarily consists of –CH2–CH2–CH(CH3)– units, with minor units derived from 1-butene formed by the isomerization of trans-2-butene. scispace.com The amount of these minor units can be reduced by decreasing the polymerization temperature. scispace.com Control of molecular weight is also possible with certain catalyst systems. scispace.com

While this compound can be copolymerized with ethylene (B1197577) using transition metal catalysts, its homopolymerization via direct double bond opening is less facile. scispace.compageplace.de The monomer-isomerization mechanism overcomes this by converting the less reactive internal olefin into a more readily polymerizable terminal olefin. tandfonline.com

Palladium(II)-α-Diimine-Catalyzed Polymerizations

Palladium(II)-α-diimine complexes are known catalysts for olefin polymerization. These catalysts can polymerize both trans- and cis-2-butene (B86535). Studies have shown that these catalysts facilitate the polymerization of 2-butenes, although with differences observed between the isomers. For instance, the productivity and molecular weight of poly(cis-2-butene) have been reported to be significantly lower than those of poly(trans-2-butene) when using certain palladium(II)-α-diimine complexes. capes.gov.br The resulting polymers typically exhibit an atactic regioregular microstructure, characterized by a methyl group positioned on every third backbone carbon. capes.gov.br

The mechanism of polymerization catalyzed by palladium(II)-α-diimine complexes involves migratory insertion of the monomer into the metal-alkyl bond. Low-temperature Nuclear Magnetic Resonance (NMR) studies have provided insights into the initial insertion steps. For trans-2-butene, the first insertion barrier has been calculated to be slightly lower (19.1 kcal/mol) compared to that of cis-2-butene (19.3 kcal/mol). capes.gov.br However, the subsequent insertion barrier for cis-2-butene (20.2 kcal/mol) is marginally higher than that for trans-2-butene (19.6 kcal/mol). capes.gov.br The propagating species, modeled by isopentyl palladium complexes, have shown nearly equal binding affinities for both cis- and trans-2-butene. capes.gov.br

These catalysts can also induce "chain-walking," a process where the palladium center migrates along the polymer chain, leading to branched polymer structures, although this is more commonly discussed in the context of alpha-olefins and ethylene polymerization. nsf.govresearchgate.netrsc.org The phenomenon of simultaneous olefin isomerization and polymerization has also been observed and investigated with palladium(II)-diimine catalysts, particularly with alpha-olefins. harth-research-group.org

Cationic Polymerization of Butene Isomers